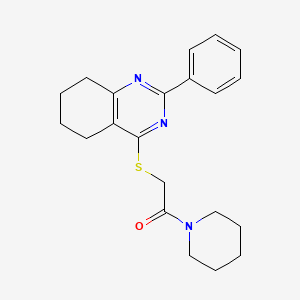
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound belonging to the quinazoline derivatives family. Quinazolines are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate amine, followed by cyclization under acidic conditions. The thioether and piperidine groups are then introduced through subsequent substitution reactions.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the thioether group to a sulfoxide or sulfone.
Reduction: : Reduction of the quinazoline ring or substituents.
Substitution: : Replacement of the thioether or piperidine groups with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced quinazoline derivatives.
Substitution: : Generation of various substituted quinazolines.
科学研究应用
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of other quinazoline derivatives. Its biological applications are vast, including its use as an antibacterial, antiviral, and anticancer agent. Research has shown that quinazoline derivatives can inhibit various enzymes and receptors, making them valuable in drug discovery and development.
Medicine and Industry
In medicine, 2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for the development of new drugs. In industry, it is used in the synthesis of more complex molecules and as a building block for pharmaceuticals.
作用机制
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the derivatives synthesized from this compound.
相似化合物的比较
Similar Compounds
Quinazoline derivatives: : These compounds share a similar core structure and exhibit comparable biological activities.
Thioethers and piperidines: : Other compounds containing these functional groups may have similar reactivity and applications.
Uniqueness
2-((2-Phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its specific combination of the quinazoline core, thioether, and piperidine groups, which contribute to its unique chemical and biological properties.
属性
IUPAC Name |
2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c25-19(24-13-7-2-8-14-24)15-26-21-17-11-5-6-12-18(17)22-20(23-21)16-9-3-1-4-10-16/h1,3-4,9-10H,2,5-8,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCQKNJYGNPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC(=NC3=C2CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
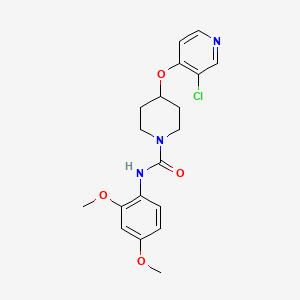
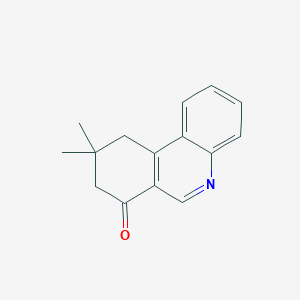

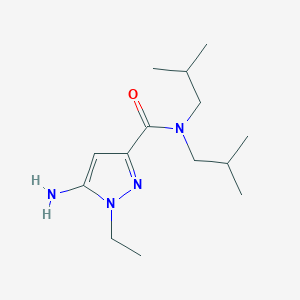
![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930764.png)
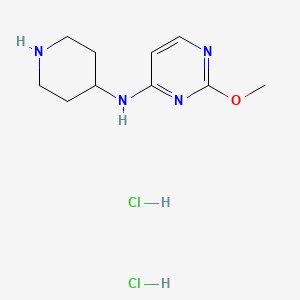

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)
![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)
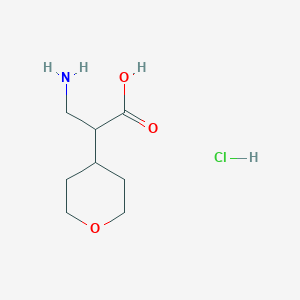
![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)
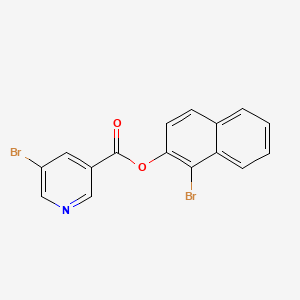

![(3Z)-1-[(4-methylphenyl)methyl]-3-{[(4-phenoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2930782.png)
